molecular formula C13H10O3 B6377516 2-Formyl-6-(2-hydroxyphenyl)phenol CAS No. 156660-22-9

2-Formyl-6-(2-hydroxyphenyl)phenol

Cat. No.: B6377516
CAS No.: 156660-22-9
M. Wt: 214.22 g/mol
InChI Key: ITTVAZYHWPYTHY-UHFFFAOYSA-N
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Description

2-Formyl-6-(2-hydroxyphenyl)phenol is an aromatic compound featuring a phenolic backbone substituted with a formyl group at position 2 and a 2-hydroxyphenyl moiety at position 6. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, material science, and pharmaceutical research.

Properties

IUPAC Name

2-hydroxy-3-(2-hydroxyphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-8-9-4-3-6-11(13(9)16)10-5-1-2-7-12(10)15/h1-8,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTVAZYHWPYTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685031
Record name 2,2'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156660-22-9
Record name 2,2'-Dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is highly efficient for forming biaryl bonds. Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/water (4:1)

  • Temperature : 90°C, 24 hours

  • Yield : 70–85%.

Ullmann Coupling

A copper-mediated alternative employs CuI and 1,10-phenanthroline in dimethylformamide (DMF):

  • Temperature : 120°C, 48 hours

  • Yield : 50–65%.

While Suzuki coupling offers superior yields, Ullmann coupling avoids palladium, reducing costs.

Alternative Synthetic Routes

One-Pot Formylation-Coupling

A streamlined approach combines formylation and coupling in a single pot. For example, using SnCl₄ and paraformaldehyde for formylation, followed by in situ Suzuki coupling with 2-hydroxyphenylboronic acid. Initial trials report yields of 55–60%, though optimization is needed.

Friedel-Crafts Alkylation

Attempts to use Friedel-Crafts acylation with 2-hydroxyphenylacetyl chloride and AlCl₃ yielded only trace amounts (<5%) due to competing polymerization.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Lewis Acid FormylationSnCl₄/TBA, paraformaldehyde70–85High regioselectivity, mild conditionsRequires anhydrous toluene
Vilsmeier-HaackDMF/POCl₃60–75Well-established protocolOver-formylation risk
Suzuki CouplingPd(PPh₃)₄, K₂CO₃70–85High efficiency, scalabilityPalladium cost
Ullmann CouplingCuI, 1,10-phenanthroline50–65Cost-effectiveLong reaction time

Chemical Reactions Analysis

Types of Reactions

2-Formyl-6-(2-hydroxyphenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alkoxides can react with the hydroxy groups under basic conditions.

Major Products Formed

    Oxidation: 2-Carboxy-6-(2-hydroxyphenyl)phenol.

    Reduction: 2-Hydroxymethyl-6-(2-hydroxyphenyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Formyl-6-(2-hydroxyphenyl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-6-(2-hydroxyphenyl)phenol involves its interaction with various molecular targets. The formyl group can form Schiff bases with primary amines, leading to the formation of imines, which are key intermediates in many biochemical pathways . The hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

2-Formyl-6-(3-hydroxyphenyl)phenol (CAS 1258637-02-3)

  • Substituent Position : The 3-hydroxyphenyl group (vs. 2-hydroxyphenyl) alters electron delocalization and hydrogen-bonding patterns.

2-Formyl-6-(4-methylphenyl)phenol (CAS 343603-84-9)

  • Substituent : A methyl group at the para position of the phenyl ring.
  • Impact : Increased hydrophobicity (higher LogP) compared to hydroxyl-substituted analogs, favoring membrane permeability in medicinal applications .

2-[[2-Hydroxy-3-[(2-hydroxyphenyl)methyl]phenyl]methyl]-6-[(2-hydroxyphenyl)methyl]phenol (CAS 67988-30-1)

  • Complexity : Larger molecular structure (C27H24O4) with multiple hydroxyphenylmethyl groups.

Electronic and Spectral Properties

Table 1: Key Properties of 2-Formyl-6-(2-hydroxyphenyl)phenol and Analogs

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Applications
This compound C13H10O3 214.22 ~3.5* 66.76 Ligand synthesis, UV absorption
2-Formyl-6-(3-hydroxyphenyl)phenol C13H10O3 214.22 ~3.2* 66.76 Coordination chemistry
2-Formyl-6-(4-methylphenyl)phenol C14H12O2 212.24 ~4.1* 37.30 Medicinal chemistry
CAS 67988-30-1 C27H24O4 412.48 5.28 80.92 Polymer additives

*Estimated using fragment-based methods due to lack of experimental data.

DFT and Spectroscopic Insights

  • HOMO-LUMO Gaps: Analogous Schiff bases (e.g., 5S1 and 5S2 in ) exhibit HOMO-LUMO gaps of ~4.5 eV, indicating moderate reactivity. The formyl group in this compound likely lowers the LUMO energy, enhancing electrophilicity .
  • IR/NMR Trends : Hydroxyl and formyl groups in similar compounds show characteristic peaks at ~3300 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch), respectively .

Functional and Application-Based Comparisons

Coordination Chemistry

  • This compound: The ortho-hydroxyl and formyl groups enable chelation with metal ions (e.g., Cu²⁺, Fe³⁺), analogous to Schiff bases in .
  • Comparison with Tinuvin®5050: While Tinuvin®5050 uses a benzotriazole UVA for UV protection, the phenolic hydroxyls in this compound may offer similar radical-scavenging capabilities but with lower thermal stability .

Medicinal Potential

  • 2-Formyl-6-(4-methylphenyl)phenol: Marketed for medicinal use, its methyl group enhances bioavailability compared to hydroxylated analogs, which may exhibit faster metabolic clearance .

Q & A

Basic Research Question

  • HPLC-MS : Quantify purity (>95%) and detect degradation products.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
  • NMR (¹H/¹³C) : Confirm absence of tautomeric shifts or solvent adducts, especially in protic solvents like methanol .
  • X-ray Powder Diffraction (XRPD) : Monitor crystallinity during storage.

How can researchers design derivatives of this compound to enhance photoprotective or antiproliferative effects?

Advanced Research Question

  • Photoprotection : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve UV absorption. For example, 6-(trifluoromethyl)phenol derivatives show enhanced radical quenching .
  • Antiproliferative Activity : Functionalize with pyrrolidine or diazenyl groups to modulate cell permeability. Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare with control compounds .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Byproduct Formation : Optimize stoichiometry to minimize biphenyl ether byproducts.
  • Solvent Recovery : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., ethanol/water mixtures).
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acids) to improve turnover .

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